
4-Carboxy-2-methylphenylisothiocyanate
Overview
Description
4-Carboxy-2-methylphenylisothiocyanate is a useful research compound. Its molecular formula is C9H7NO2S and its molecular weight is 193.22 g/mol. The purity is usually 95%.
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Biological Activity
4-Carboxy-2-methylphenylisothiocyanate (CMTI) is a compound characterized by its structural features, including a carboxyl group and an isothiocyanate functional group. Its molecular formula is C₉H₉N₃OS, and it has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of CMTI, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The structure of CMTI allows it to interact with various biological targets. The presence of both the carboxylic acid and isothiocyanate functionalities may confer unique properties compared to simpler analogs.
Biological Activities
Research indicates that CMTI exhibits several significant biological activities:
- Antimicrobial Activity : Isothiocyanates, including CMTI, have shown effectiveness against a range of pathogens. Studies demonstrate that CMTI can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent.
- Anticancer Properties : Preliminary studies suggest that CMTI may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines, which could be attributed to its ability to disrupt cellular processes through interaction with critical biomolecules.
The mechanisms underlying the biological activities of CMTI are still being elucidated. However, it is believed that the isothiocyanate group plays a crucial role in its bioactivity by modifying cellular signaling pathways and influencing gene expression related to apoptosis and cell proliferation.
Data Summary from Research Studies
The following table summarizes key findings from various studies regarding the biological activity of CMTI:
Antimicrobial Effects
In a study assessing the antimicrobial properties of various isothiocyanates, CMTI was found to be effective against multi-drug resistant strains of Staphylococcus aureus. The study highlighted that treatment with CMTI resulted in a significant reduction in bacterial load in vitro.
Anticancer Activity
A notable case study involved the evaluation of CMTI's effects on human breast cancer cells. The compound was shown to activate apoptotic pathways leading to cell death. The researchers noted that the presence of the carboxylic acid group enhanced its solubility and bioavailability, contributing to its efficacy in inducing apoptosis.
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Research indicates that compounds containing isothiocyanate groups, like CMPI, exhibit significant anticancer properties. For instance, studies have shown that CMPI can selectively induce cytotoxicity in cancer cells, particularly those deficient in the VHL tumor suppressor gene. This selectivity suggests potential for targeted cancer therapies that exploit specific genetic vulnerabilities in tumor cells .
2. Antimicrobial Properties
CMPI has demonstrated efficacy against various microbial strains. Its structure allows it to disrupt microbial cell membranes and inhibit growth. In vitro studies have reported that CMPI exhibits antifungal activity against pathogens such as Candida albicans, with minimum inhibitory concentrations comparable to established antifungal agents .
Agricultural Applications
1. Fungicidal Activity
CMPI has been evaluated as a potential agricultural fungicide. In experiments involving rice seedlings infected with Pyricularia oryzae, treatments with CMPI resulted in significant reductions in disease severity, showcasing its effectiveness as a protective agent against fungal infections in crops .
2. Formulation and Application Rates
Fungicidal formulations containing CMPI can be applied in various forms, including emulsions and wettable powders. Recommended application rates range from 50 to 2,000 ppm depending on the formulation type, allowing for flexibility in agricultural practices .
Biological Research Applications
1. Mechanistic Studies
The interactions of CMPI with biological molecules are crucial for understanding its mechanisms of action. Studies have focused on how CMPI interacts with proteins involved in cell signaling pathways, providing insights into its potential therapeutic effects.
2. Synthesis of Derivatives
CMPI serves as a precursor for synthesizing other bioactive compounds through various chemical transformations. Its ability to undergo nucleophilic substitutions makes it a valuable building block in organic synthesis aimed at developing new pharmaceuticals.
Data Table: Comparative Analysis of Biological Activities
Case Studies
- Anticancer Efficacy Study : A study conducted on RCC cell lines demonstrated that CMPI selectively induced autophagy in VHL-deficient cells, leading to reduced tumor growth in xenograft models. This highlights its potential as a targeted therapy .
- Fungicidal Effectiveness : Field trials involving rice crops showed that CMPI significantly reduced the incidence of fungal diseases when applied at optimal concentrations, suggesting its viability as an agricultural fungicide .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Carboxy-2-methylphenylisothiocyanate, and what are their comparative advantages?
The synthesis typically involves functionalization of a pre-substituted benzene ring. A common approach is the reaction of 4-carboxy-2-methylaniline with thiophosgene under controlled acidic conditions (pH 4–6) to introduce the isothiocyanate group . Alternatively, carbon disulfide and di-tert-butyl dicarbonate can be used as thiocarbonylating agents in dimethylbenzene at 60–80°C, yielding higher purity but requiring rigorous anhydrous conditions . Comparative studies suggest the thiophosgene method offers faster reaction kinetics (~2 hours), while carbon disulfide-based routes provide better scalability for gram-scale synthesis .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- NMR Spectroscopy : The H NMR spectrum shows distinct signals for the methyl group (δ ~2.3 ppm, singlet) and aromatic protons (δ ~7.1–7.5 ppm, multiplet). The isothiocyanate group does not exhibit protons but indirectly influences aromatic splitting patterns .
- FT-IR : A strong absorption band at ~2050–2100 cm confirms the -N=C=S group. The carboxylic acid O-H stretch appears as a broad peak at ~2500–3000 cm .
- Mass Spectrometry : ESI-MS typically displays [M+H] at m/z 224.03 (calculated for CHNOS), with fragmentation peaks at m/z 178 (loss of COOH) and m/z 134 (loss of -NCS) .
Q. How does the carboxy group influence the reactivity of this compound in nucleophilic reactions?
The electron-withdrawing carboxy group decreases electron density on the benzene ring, enhancing electrophilicity of the isothiocyanate group. This promotes nucleophilic attacks (e.g., by amines) to form thiourea derivatives. Kinetic studies show a 40% increase in reaction rate with glycine compared to non-carboxylated analogs . However, the carboxy group may chelate metal catalysts in cross-coupling reactions, necessitating protective strategies like esterification .
Advanced Research Questions
Q. What computational methods are used to predict the binding interactions of this compound with biological targets?
Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model the electron distribution, revealing the isothiocyanate group as the primary site for covalent bonding with cysteine residues in proteins . Molecular docking (AutoDock Vina) paired with MD simulations (GROMACS) can predict binding affinities to enzymes like glutathione S-transferase, with ΔG values correlating with experimental IC data .
Q. How can conflicting data on the compound’s stability under varying pH conditions be resolved?
Discrepancies arise from solvent choice and temperature. For example, in aqueous buffers (pH 7.4), the compound hydrolyzes to 4-carboxy-2-methylaniline within 24 hours (t = 8 hours), whereas in DMSO or ethanol, stability exceeds 72 hours . Methodological standardization using HPLC-UV (λ = 254 nm) with a C18 column and acetonitrile/water mobile phase is recommended for reproducible degradation studies .
Q. What strategies mitigate side reactions during the synthesis of thiourea derivatives from this compound?
Competing hydrolysis of the isothiocyanate group can be minimized by using aprotic solvents (e.g., DMF) and molecular sieves to scavenge water. Adding triethylamine (1.2 equiv) as a base accelerates thiourea formation while suppressing carboxylic acid dimerization . Monitoring reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:1) ensures timely quenching to prevent over-reaction .
Q. How does the methyl group at the 2-position affect crystallographic packing and solubility?
Single-crystal X-ray diffraction (SHELX-refined) reveals that the methyl group induces steric hindrance, reducing π-π stacking interactions. This results in lower melting points (~120–125°C) compared to unmethylated analogs (~150°C) . Solubility in polar solvents (e.g., DMSO) increases by ~30% due to disrupted crystallinity, but aqueous solubility remains poor (0.1 mg/mL at 25°C), necessitating formulation with cyclodextrins .
Q. Methodological Best Practices
Q. What protocols ensure accurate quantification of protein-isothiocyanate adducts in biological assays?
Use the Bradford assay (Coomassie Brilliant Blue G-250) with BSA standards to quantify protein concentrations post-reaction . To isolate adducts, perform size-exclusion chromatography (Sephadex G-25) followed by SDS-PAGE. LC-MS/MS (Q-TOF) with collision-induced dissociation identifies covalent modification sites .
Q. How are reaction intermediates trapped and characterized in mechanistic studies?
Low-temperature NMR (−40°C in CDOD) captures transient intermediates like thiol-carbamate adducts. For unstable species, in situ IR with a diamond ATR cell monitors vibrational shifts (e.g., -N=C=S → -N-H stretching at ~3300 cm) .
Properties
IUPAC Name |
4-isothiocyanato-3-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-6-4-7(9(11)12)2-3-8(6)10-5-13/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCIFXUOHWQZTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653437 | |
Record name | 4-Isothiocyanato-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027513-23-0 | |
Record name | 4-Isothiocyanato-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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